molecular formula C16H13NO2 B13808868 (3-Benzoyl-2-methoxyphenyl)acetonitrile CAS No. 22071-33-6

(3-Benzoyl-2-methoxyphenyl)acetonitrile

Cat. No.: B13808868
CAS No.: 22071-33-6
M. Wt: 251.28 g/mol
InChI Key: MIJYFLXOJQTGHU-UHFFFAOYSA-N
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Description

(3-Benzoyl-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C15H13NO2 It is characterized by the presence of a benzoyl group, a methoxy group, and an acetonitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzoyl-2-methoxyphenyl)acetonitrile typically involves the reaction of 3-methoxybenzaldehyde with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a nucleophilic substitution reaction with acetonitrile to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Benzoyl-2-methoxyphenyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Benzoyl-2-methoxyphenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Benzoyl-2-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. Additionally, the benzoyl and methoxy groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyphenyl)acetonitrile: Lacks the benzoyl group, making it less reactive in certain chemical reactions.

    (3-Benzoylphenyl)acetonitrile: Lacks the methoxy group, affecting its solubility and reactivity.

    (2-Methoxyphenyl)acetonitrile: The position of the methoxy group is different, leading to variations in chemical behavior.

Uniqueness

(3-Benzoyl-2-methoxyphenyl)acetonitrile is unique due to the presence of both benzoyl and methoxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

22071-33-6

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(3-benzoyl-2-methoxyphenyl)acetonitrile

InChI

InChI=1S/C16H13NO2/c1-19-16-13(10-11-17)8-5-9-14(16)15(18)12-6-3-2-4-7-12/h2-9H,10H2,1H3

InChI Key

MIJYFLXOJQTGHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C(=O)C2=CC=CC=C2)CC#N

Origin of Product

United States

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